molecular formula C23H24N2O4S2 B6566150 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide CAS No. 946345-71-7

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide

Cat. No. B6566150
CAS RN: 946345-71-7
M. Wt: 456.6 g/mol
InChI Key: MFJHRYHWKRNOFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonyl derivatives, such as the one , has been a topic of research. For instance, two N-benzenesulfonyl (BS) derivatives of 1,2,3,4-tetrahydroquinoline (THQ) were designed, prepared, and screened for antibacterial activity . Another method involves base-mediated coupling reactions of benzenesulfonyl azides with proline .


Chemical Reactions Analysis

Benzenesulfonyl chloride, an organosulfur compound, is known to react with compounds containing reactive N-H and O-H bonds. It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Scientific Research Applications

Antibacterial Activity

N-arylsulfonylhydrazones: have garnered attention in medicinal chemistry due to their diverse biological activities. In this context, the compound you’ve mentioned falls into this category. Researchers have explored its antibacterial properties.

Green Synthesis and Antibacterial Activity: A green synthesis method was developed for N-arylsulfonylhydrazones using a simple grindstone procedure. By grinding mixtures of benzensulfonyl hydrazides and various aryl aldehydes or ketones in a mortar (with L-tyrosine as a catalyst), 24 N-arylsulfonylhydrazones were synthesized in just a few minutes with high yield . Notably, some of these compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Among them, compounds 3d, 3l, and 3v demonstrated particularly strong activity.

Reactive Species Generation

While not directly related to the compound you’ve mentioned, it’s worth noting that N-benzenesulfonyl derivatives of 1,2,3,4-tetrahydroquinoline (THQ) have been designed and screened for antibacterial activity. These derivatives combine the reactivity of the benzenesulfonyl group with the structural features of THQ .

Amino Acid Esters

Again, not specific to the compound you provided, but N-benzenesulfonyl amino acid esters have drawn attention due to their pharmacological and biological activity. Researchers have developed a one-pot approach to synthesize these esters, obtaining 16 compounds in excellent yields within a short time .

Safety and Hazards

While specific safety data for this compound is not available, it’s important to note that chemicals in this class should be handled with care. For instance, benzenesulfonyl chloride is considered hazardous and can cause severe skin burns and eye damage .

Future Directions

The compound and its derivatives have potential applications in various fields of research and industry. For instance, N-benzenesulfonyl derivatives of heterocycles have shown promising antibacterial activity, suggesting potential for development into new classes of antimicrobials .

properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c1-17-10-12-22(15-18(17)2)30(26,27)24-20-11-13-23-19(16-20)7-6-14-25(23)31(28,29)21-8-4-3-5-9-21/h3-5,8-13,15-16,24H,6-7,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJHRYHWKRNOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzene-1-sulfonamide

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